![molecular formula C14H16ClNOS B1389315 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine CAS No. 1040687-11-3](/img/structure/B1389315.png)
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine
Overview
Description
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine, also known as 2-chloro-N-(2-thienylmethyl)-4-phenoxypropan-1-amine, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of 4-chlorophenoxyacetic acid, which is a common herbicide. The compound has been studied for its potential use in treating various diseases, such as cancer and neurological disorders. In addition, its synthesis method has been studied to optimize the compound's production.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has been studied for its potential applications in scientific research. The compound has been studied for its potential use in treating various diseases, such as cancer and neurological disorders. In addition, the compound has been studied for its potential use in drug delivery systems, as it has been found to be capable of crossing the blood-brain barrier. Furthermore, the compound has been studied for its potential use in gene therapy, as it has been found to possess the ability to bind to DNA and modulate gene expression.
Mechanism of Action
The exact mechanism of action of 2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is not fully understood. However, it has been suggested that the compound binds to DNA and modulates gene expression. In addition, the compound has been found to interact with various enzymes and receptors, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has been found to interact with various enzymes and receptors, which may be involved in its mechanism of action. The compound has also been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, the compound has been found to possess neuroprotective effects, as it has been found to protect neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine is a relatively stable compound, and is relatively easy to synthesize. Furthermore, the compound has been found to be relatively non-toxic, making it a safe compound for use in lab experiments. However, the compound has a relatively low solubility in water, making it difficult to work with in aqueous solutions.
Future Directions
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine has the potential to be used in a number of different applications. Further research is needed to fully understand the compound’s mechanism of action, as well as its potential therapeutic applications. In addition, further research is needed to optimize the synthesis method, as well as to explore new potential uses for the compound. Finally, further research is needed to explore the potential of the compound as a drug delivery system, as well as its potential use in gene therapy.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(thiophen-2-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c1-11(9-16-10-14-3-2-8-18-14)17-13-6-4-12(15)5-7-13/h2-8,11,16H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJJDBPSWJVHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CS1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-(2-thienylmethyl)-1-propanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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